

AZD4619: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD4619
Cat. No.: B12777023

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **AZD4619**, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental profile of this compound.

Chemical Structure and Physicochemical Properties

AZD4619 is a synthetic, orally bioavailable small molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of **AZD4619**

Identifier	Value
IUPAC Name	2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid
CAS Number	1067247-60-2
Chemical Formula	C ₂₇ H ₃₀ O ₆ S ₂
Molecular Weight	514.65 g/mol
SMILES	<chem>Cc1ccc(CCSC(Cc2ccc(CCOC(c3ccc(OS(C)=O)=O)cc3))cc2)C(O)=O)cc1</chem>
InChI Key	CIHMPKKTGUOBBS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **AZD4619**

Property	Value	Source
Solubility	Soluble in DMSO	
Hydrogen Bond Acceptors	6	Calculated
Hydrogen Bond Donors	1	Calculated

Pharmacokinetic Properties

Preclinical and clinical studies have characterized the pharmacokinetic profile of **AZD4619**. A summary of key parameters is provided below.

Table 3: Pharmacokinetic Parameters of **AZD4619**

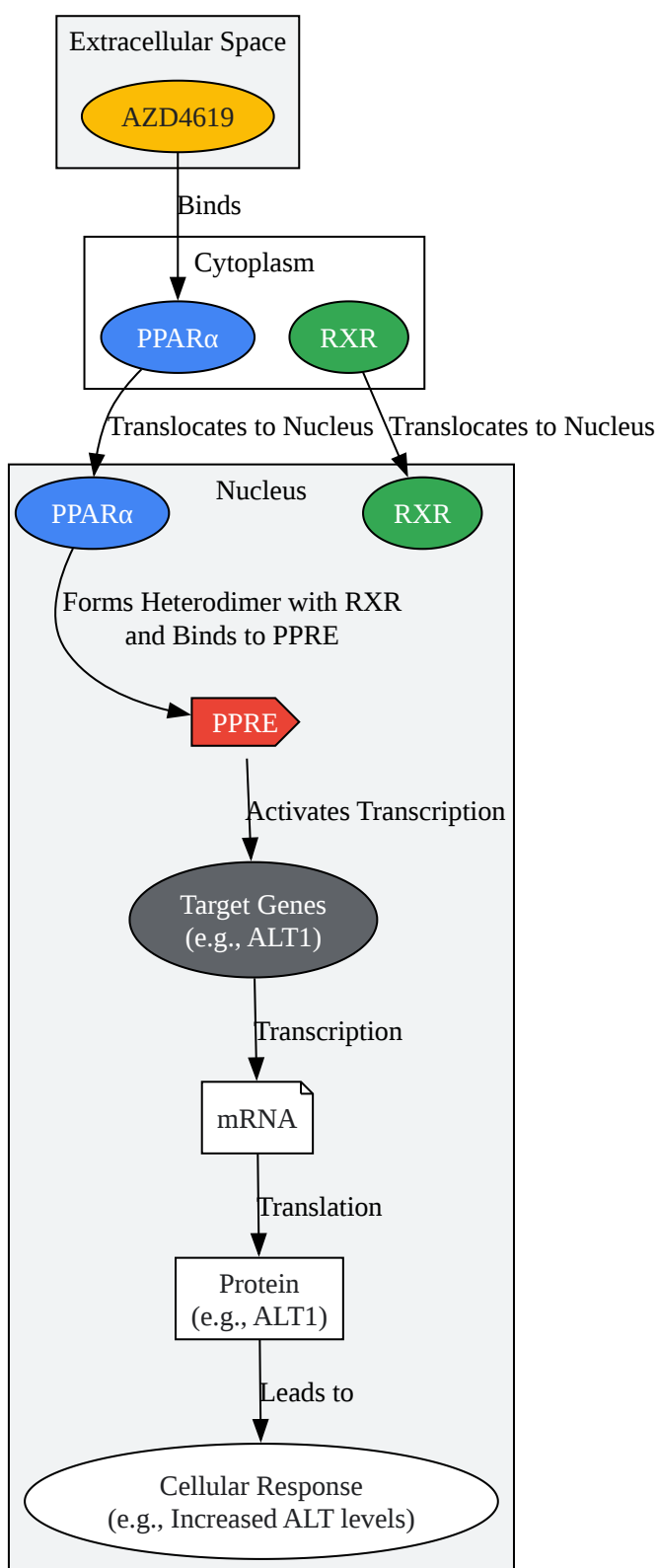
Parameter	Species	Value	Notes
Bioavailability	Rat	Not specified	No effect on serum ALT activity levels observed in a rat toxicity study.
C _{max} (at 5 mg daily dose)	Human	0.40 μM	Steady state reached within 4 days.
T _{max}	Human	~1 hour	Rapidly absorbed after single and repeated dosing.
Plasma Protein Binding	Not specified	Data not available	
Metabolism	Not specified	Data not available	
Excretion	Not specified	Data not available	

Mechanism of Action and Signaling Pathway

AZD4619 is a potent, selective, and reversible agonist of the peroxisome proliferator-activated receptor alpha (PPAR α), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Upon binding to **AZD4619**, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

One of the key identified mechanisms of action for **AZD4619** in humans involves the transcriptional activation of the Alanine Aminotransferase 1 (ALT1) gene. This effect is species-specific, with a more than 100-fold higher potency observed for human PPAR α compared to rat PPAR α . This selectivity explains the clinical observation of elevated serum ALT levels in humans treated with **AZD4619**, an effect not seen in corresponding rat toxicology studies.



[Click to download full resolution via product page](#)

Key Experimental Protocols

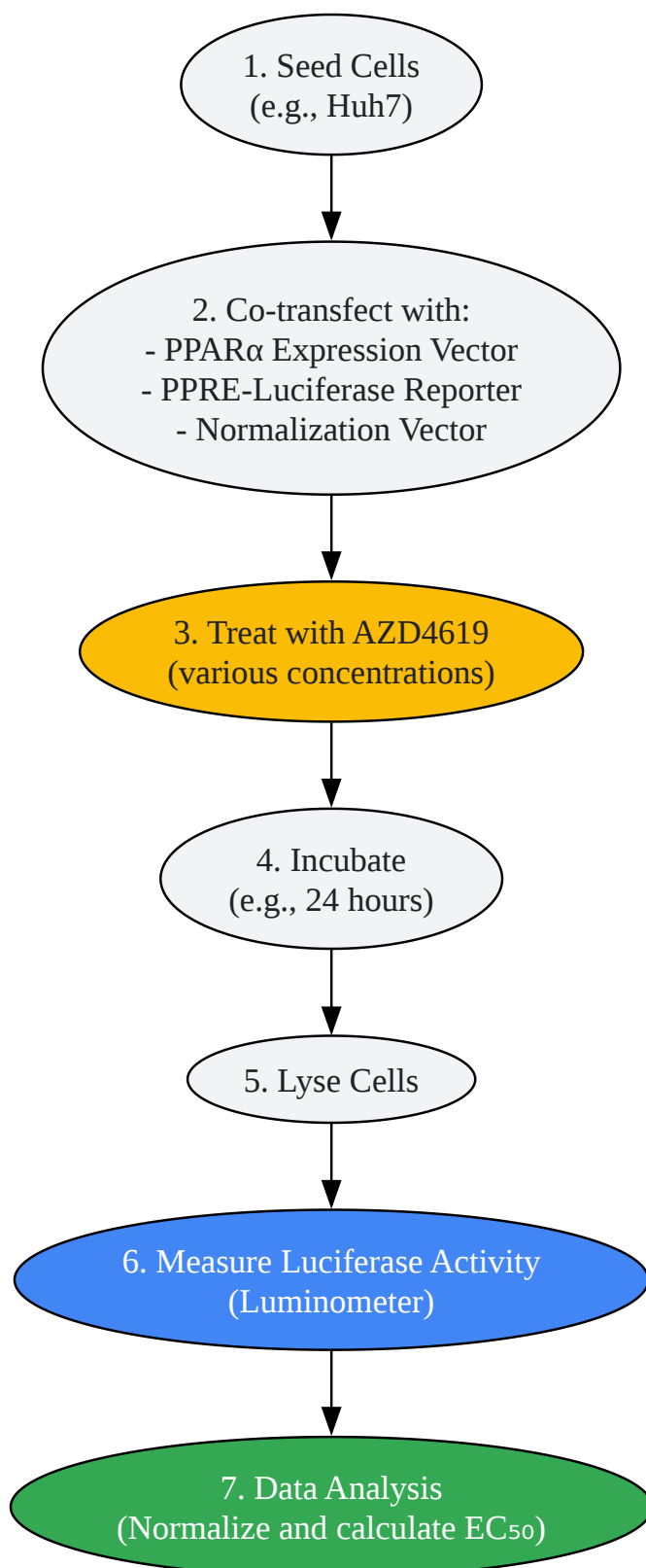
This section outlines the general methodologies for key experiments used to characterize the activity of **AZD4619**.

PPAR α Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the potency and efficacy of compounds as PPAR α agonists.

Methodology:

- **Cell Culture:** Human hepatoma cells (e.g., Huh7) or other suitable cell lines are cultured in appropriate media.
- **Transfection:** Cells are transiently co-transfected with a PPAR α expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.
- **Compound Treatment:** Transfected cells are treated with varying concentrations of **AZD4619** or a vehicle control for a specified period (e.g., 24 hours).
- **Luciferase Assay:** Cell lysates are prepared, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
- **Data Analysis:** The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity relative to the vehicle control is calculated and plotted against the compound concentration to determine the EC₅₀ value.



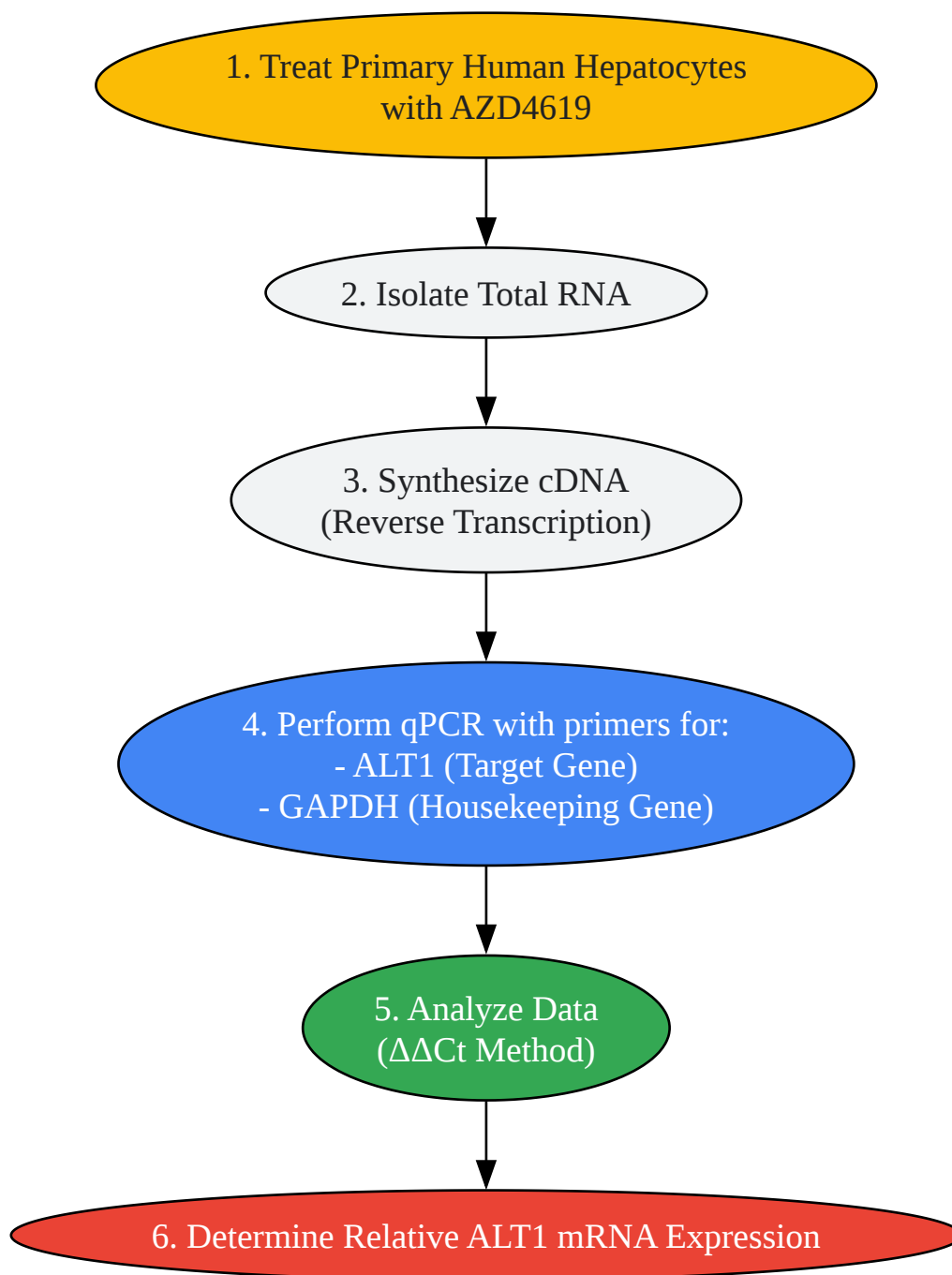
[Click to download full resolution via product page](#)

ALT1 Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the change in ALT1 mRNA levels in response to **AZD4619** treatment.

Methodology:

- **Cell Culture and Treatment:** Primary human hepatocytes are cultured and treated with different concentrations of **AZD4619** or a vehicle control for a defined period.
- **RNA Extraction:** Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
- **cDNA Synthesis:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- **Quantitative PCR (qPCR):** The cDNA is used as a template for qPCR with primers specific for the human ALT1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
- **Data Analysis:** The relative expression of ALT1 mRNA is calculated using the $\Delta\Delta C_t$ method, comparing the expression in **AZD4619**-treated cells to that in vehicle-treated cells.



[Click to download full resolution via product page](#)

Conclusion

AZD4619 is a valuable research tool for investigating the role of PPAR α in various physiological and pathological processes. Its high potency and species-selective effects on ALT1 gene expression make it a particularly interesting compound for studies on liver function

and drug-induced liver injury. The experimental protocols outlined in this guide provide a foundation for further investigation into the biological activities of **AZD4619**.

- To cite this document: BenchChem. [AZD4619: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777023#azd4619-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com